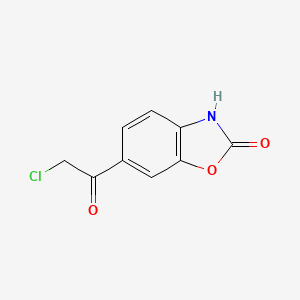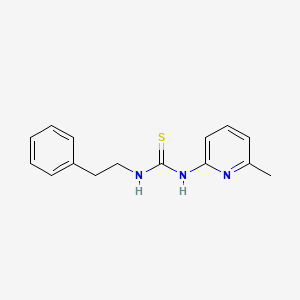
1-(6-Methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea is a member of methylpyridines.
Scientific Research Applications
Medicinal Chemistry
mGlu5 Receptor Antagonist : A compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, shows potent noncompetitive mGlu5 receptor antagonist activity, with potential therapeutic applications for anxiety disorders (Cosford et al., 2003).
Antimicrobial Activity : Synthesized pyrimidine derivatives, including thiourea compounds, demonstrate significant antimicrobial activity, highlighting their potential in medical applications (Rathod & Solanki, 2018).
Cytotoxicity Studies : Thiourea derivatives, including benzoyl and methyl-substituted variants, have been evaluated for their cytotoxicity against cancer cell lines, showing promising results for anticancer drug development (Ruswanto et al., 2015).
Materials Science
Corrosion Inhibition : The application of certain thiourea derivatives in corrosion resistance for mild steel in acidic environments has been explored, showcasing their potential as effective corrosion inhibitors (Hosseini & Azimi, 2009).
Fluorescence Probes : Novel fluorescence probes based on thiourea derivatives have been developed for sensitive detection in various applications, including environmental monitoring and biochemical assays (Wang et al., 2016).
Chemical Synthesis
Catalysis : Thiourea derivatives have been reported to enhance catalytic activity in Friedel-Crafts reactions and other organic synthesis processes, offering new strategies for catalyst design (Fan, Payne, & Kass, 2018).
Crystal Structure Analysis : Studies on the crystal structures of thiourea derivatives provide insights into their molecular interactions, which are crucial for designing compounds with specific properties (Draman, 2021).
properties
Product Name |
1-(6-Methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea |
|---|---|
Molecular Formula |
C15H17N3S |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H17N3S/c1-12-6-5-9-14(17-12)18-15(19)16-11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H2,16,17,18,19) |
InChI Key |
BNAIDYBVJVKVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate](/img/structure/B1227317.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester](/img/structure/B1227319.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide](/img/structure/B1227320.png)
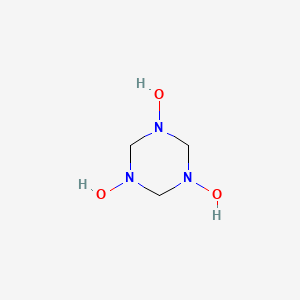
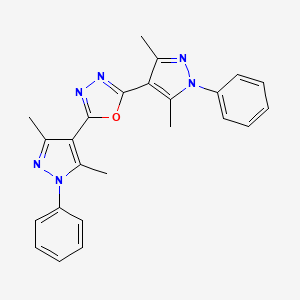
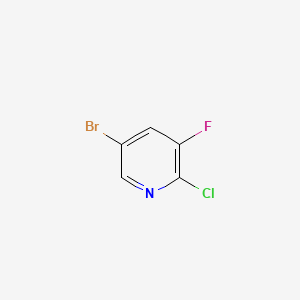
![N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide](/img/structure/B1227327.png)
![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
![N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1227330.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1227331.png)
![(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1227334.png)
![[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227336.png)
![N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B1227338.png)
